Product packaging for Xylofuranose(Cat. No.:CAS No. 36441-93-7)

Xylofuranose

Cat. No.: B8766934
CAS No.: 36441-93-7
M. Wt: 150.13 g/mol
InChI Key: HMFHBZSHGGEWLO-IOVATXLUSA-N
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Description

Significance in Carbohydrate Chemistry and Glycoscience

Carbohydrate chemistry, a cornerstone of glycoscience, investigates the structure, synthesis, and function of carbohydrates. targetmol.comnih.gov Within this discipline, xylofuranose and its derivatives are of considerable importance. They function as key intermediates in the synthesis of complex carbohydrates, including oligosaccharides and C-glycosides. cymitquimica.comchemicalbook.com The chemical synthesis of oligosaccharides containing furanose rings has historically been a significant challenge, which has driven the development of novel synthetic methodologies. nih.govacs.org

The furanose configuration imparts specific reactivity and conformational properties, making this compound derivatives useful probes for studying enzymatic processes and as building blocks for biologically active molecules. cymitquimica.comnih.gov For instance, the development of methods to create 1,2-cis-furanosidic linkages, which are common in microbial glycans, has been a major area of research. nih.gov The synthesis and study of compounds like 1,2-O-Isopropylidene-α-D-xylofuranose, a common protected form, are fundamental for creating more elaborate carbohydrate structures used in glycobiology research. chemicalbook.comacs.orgmedchemexpress.com Glycoscience, which explores the broad roles of sugars in biology, benefits from the availability of synthetic furanosides to understand their function in recognition, signaling, and pathogenesis. targetmol.com

Overview of Furanose Ring Systems in Natural Products and Synthetic Targets

Furanose rings, the five-membered cyclic hemiacetals of sugars, are integral components of a wide range of natural products, particularly in the microbial world. cymitquimica.comqmul.ac.uknih.gov A prominent example is found in the cell wall of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. Its cell wall contains complex polysaccharides, such as lipoarabinomannan (LAM) and arabinogalactan (B145846) (AG), which are rich in arabinofuranose and galactofuranose residues—sugars with a five-membered ring structure. rsc.orgnih.gov These furanose-containing structures are significant because they are absent in mammals, making them prime targets for the development of novel diagnostics, enzyme inhibitors, and vaccines. rsc.org

Beyond mycobacteria, furanosides are found in natural products from various fungi and bacteria. nih.govnih.gov For example, the spirocyclic natural product hydantocidine, isolated from Streptomyces hygroscopicus, possesses a furanose unit and exhibits herbicidal properties. nih.gov

Due to their presence in these biologically active natural products, furanosides and their analogs are important synthetic targets. The synthesis of this compound derivatives serves as a starting point for creating complex molecules. For instance, D-xylofuranose has been used as a precursor in the synthesis of Syringolides, which are specific elicitors of plant defense responses. utrgv.edu Furthermore, this compound derivatives are used to construct bicyclic compounds and other structurally complex systems with potential applications in agriculture and medicine. nih.govtaylorfrancis.com The ongoing demand for these molecules in glycobiological studies continues to fuel research into efficient and reliable methods for their synthesis. acs.org

Interactive Data Table: Properties of D-Xylofuranose

PropertyValue
CAS Number 36441-93-7 chemsrc.com
Molecular Formula C₅H₁₀O₅ chemsrc.comnih.gov
Molecular Weight 150.13 g/mol chemsrc.comnih.gov
Density 1.7 g/cm³ chemsrc.com
Boiling Point 375.4 °C at 760 mmHg chemsrc.com
Flash Point 180.8 °C chemsrc.com
IUPAC Name (3R,4R,5R)-5-(hydroxymethyl)oxolane-2,3,4-triol nih.gov

Interactive Data Table: Selected Bioactive this compound Derivatives

Derivative ClassExample Compound(s)Reported Biological ActivityReference(s)
Thiadiazole Derivatives 1,3,4-thiadiazole (B1197879) this compound derivativesPotent fungicidal activity, in some cases exceeding commercial fungicides. nih.govsemanticscholar.org nih.gov, semanticscholar.org
Guanidino Derivatives Guanidinomethyltriazole 3′-O-dodecyl xylofuranos-5′-yl isonucleosideSelective inhibitor of acetylcholinesterase (AChE). chemrxiv.orgresearchgate.net chemrxiv.org, researchgate.net
Guanidino Derivatives 3-O-dodecyl (N-Boc)guanidino this compoundNon-competitive AChE inhibitor; moderate antiproliferative effects in breast cancer (MCF-7) and chronic myeloid leukemia (K562) cells. chemrxiv.orgresearchgate.net chemrxiv.org, researchgate.net
Aminomethyltriazole Derivatives Aminomethyltriazole 5'-isonucleosidePotent antiproliferative activity in K562 and MCF-7 cancer cell lines. chemrxiv.orgresearchgate.net chemrxiv.org, researchgate.net
Polymeric Derivatives Sulfated branched (1→5)-α-D-xylofurananHigh blood-anticoagulant activity. nih.gov nih.gov
Acetylated Derivatives 1,2,3,5-tetra-O-acetyl-D-xylofuranose (TAX)Anti-inflammatory, anti-tumor, and anti-viral activities. chemsynlab.com chemsynlab.com
Disubstituted/Deoxydisubstituted Derivatives 3-O-{3′-(decyloxy)propyl}-5-deoxy-5-(substituted)-α-D-xylofuranosesAnticancer activity in primary in vitro screening against human cancer cell lines. arkat-usa.org arkat-usa.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H10O5 B8766934 Xylofuranose CAS No. 36441-93-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

36441-93-7

Molecular Formula

C5H10O5

Molecular Weight

150.13 g/mol

IUPAC Name

(3R,4R,5R)-5-(hydroxymethyl)oxolane-2,3,4-triol

InChI

InChI=1S/C5H10O5/c6-1-2-3(7)4(8)5(9)10-2/h2-9H,1H2/t2-,3+,4-,5?/m1/s1

InChI Key

HMFHBZSHGGEWLO-IOVATXLUSA-N

SMILES

C(C1C(C(C(O1)O)O)O)O

Isomeric SMILES

C([C@@H]1[C@@H]([C@H](C(O1)O)O)O)O

Canonical SMILES

C(C1C(C(C(O1)O)O)O)O

Origin of Product

United States

Synthetic Methodologies and Strategies for Xylofuranose and Its Derivatives

Stereoselective and Stereocontrolled Synthesis of Xylofuranosides

Achieving stereocontrol, particularly 1,2-cis configuration, in furanoside synthesis is a persistent challenge due to the conformational flexibility of the five-membered ring and the tendency to form oxocarbenium intermediates. researchgate.netescholarship.org Various strategies have been developed to overcome these hurdles and afford specific anomers with high selectivity.

Glycosylation Reactions and Anomeric Control

Glycosylation represents the cornerstone of oligosaccharide synthesis, and controlling the anomeric configuration (α or β) is paramount. In xylofuranosylation, the outcome is influenced by the glycosyl donor, acceptor, promoter, and reaction conditions.

The formation of 1,2-cis-furanosidic linkages, such as α-xylofuranosides, is particularly challenging. acs.orgnih.gov The anomeric effect can favor the formation of the α-anomer, but reactions often proceed through an SN1-like mechanism, leading to mixtures of anomers. researchgate.netopenaccesspub.org To address this, methods involving nitrile solvents have been explored. For instance, the reaction of benzoylated D-xylofuranose derivatives in acetonitrile (B52724) with a Lewis acid like BF₃·Et₂O can proceed through an α-xylofuranosyl nitrilium intermediate. This intermediate is then trapped intramolecularly by a neighboring hydroxyl group to form an oxazoline, which can be a precursor to the desired glycoside. openaccesspub.org The participation of protecting groups, such as a C-2 benzoyl group, can also influence the stereochemical outcome by forming intermediate dioxacarbenium ions. openaccesspub.org

A summary of glycosylation conditions for α-xylofuranosylation is presented below:

DonorAcceptorPromoter/ActivatorSolventRatio (α:β)Yield (%)Ref
p-tolyl 5-O-acetyl-1-thio-2,3-O-xylylene-α-d-xylofuranosideVarious mono- and disaccharidesNIS/AgOTfDiethyl ether7:1 to >20:167-96 acs.org
Furanosyl bromideGalactopyranoside alcoholBPhen/DTBMPMTBE/CH₂Cl₂ (5:1)15:184 researchgate.net

Utilization of Conformationally Restricted Glycosyl Donors

To overcome the inherent flexibility of the furanose ring, a successful strategy involves the use of conformationally restricted glycosyl donors. By locking the furanose ring into a specific conformation, the trajectory of the incoming nucleophile (the acceptor) can be directed to a specific face of the anomeric carbon, thus controlling the stereochemical outcome.

A notable example is the use of 2,3-O-xylylene-protected xylofuranosyl thioglycosides. acs.orgnih.govacs.org This bulky protecting group forces the furanose ring into an E₃ conformation (where C-3 is out of the plane of the other ring atoms). Activation of this donor leads to an electrophilic intermediate that maintains this conformation, favoring an "inside attack" by the alcohol nucleophile from the bottom face to yield the α-glycoside with high selectivity. acs.org This methodology has proven effective for the synthesis of complex structures like the α-D-xylofuranosyl-(1→4)-α-D-mannopyranose linkage found in mycobacterial lipoarabinomannan. acs.orgacs.org

Table 1: Glycosylation using a Conformationally Restricted Xylofuranosyl Donor

Donor Acceptor Conditions Product Yield (%) α:β Ratio
p-tolyl 5-O-acetyl-1-thio-2,3-O-xylylene-α-d-xylofuranoside Methyl 2,3,6-tri-O-benzoyl-α-D-glucopyranoside NIS, AgOTf, Et₂O, rt Disaccharide 96 >20:1
p-tolyl 5-O-acetyl-1-thio-2,3-O-xylylene-α-d-xylofuranoside Methyl 2,3,4-tri-O-benzoyl-α-D-glucopyranoside NIS, AgOTf, Et₂O, rt Disaccharide 89 10:1
p-tolyl 5-O-acetyl-1-thio-2,3-O-xylylene-α-d-xylofuranoside Methyl 2,3,6-tri-O-benzyl-α-D-mannopyranoside NIS, AgOTf, Et₂O, rt Disaccharide 84 >17.7:1

Data sourced from The Journal of Organic Chemistry, 2018. acs.org

This approach highlights how restricting the conformational freedom of the glycosyl donor is a powerful tool for achieving high 1,2-cis stereoselectivity in furanoside synthesis. acs.orgnih.gov

Multistep Synthesis from Carbohydrate Precursors (e.g., D-Xylose)

The synthesis of xylofuranose and its derivatives often begins with readily available carbohydrate precursors, with D-xylose being a common starting material. mdpi.comtandfonline.com These multistep sequences involve a series of protection, functionalization, and deprotection steps to yield the target molecule.

For example, 2,3,5-tri-O-benzyl-α,β-D-xylofuranose can be synthesized from D-xylose in a three-step process. mdpi.com The synthesis commences with the conversion of D-xylose to methyl α,β-D-xylofuranoside by treatment with methanol (B129727) and acetyl chloride. This is followed by benzylation of the free hydroxyl groups using benzyl (B1604629) bromide and sodium hydride. The final step is the hydrolysis of the methyl glycoside to afford the desired 2,3,5-tri-O-benzyl-α,β-D-xylofuranose. mdpi.com

Another example involves a multistep preparation of diastereoisomeric 3-methoxy-2-oxa-6-thiabicyclo[3.2.0]heptan-4-ols from D-xylose, which proceeds via methyl 2,3-anhydro-α-D-ribofuranoside and its β-anomer. tandfonline.com

Functionalization and Derivatization Approaches

The functionalization and derivatization of the this compound scaffold are crucial for creating diverse molecules with specific biological activities or for use as synthetic intermediates. These approaches target the hydroxyl groups of the sugar ring for modification.

Regioselective Acylation and Alkylation Strategies

Due to the presence of multiple hydroxyl groups with similar reactivity, the regioselective functionalization of carbohydrates is a significant challenge. embrapa.br Various strategies have been developed to selectively acylate or alkylate a single hydroxyl group on the this compound ring.

Enzymatic catalysis offers a powerful method for regioselective acylation. Lipases, for instance, can selectively acylate the primary hydroxyl group (at C-5) of D-xylose. In a reaction using immobilized Rhizomucor miehei lipase (B570770), D-xylose can be regioselectively acylated with lauric acid or stearic acid to produce 5-O-lauroyl-D-xylofuranose and 5-O-stearoyl-D-xylofuranose, respectively, as mixtures of anomers. embrapa.br

Chemical methods often rely on catalysts or specific protecting group strategies. Diarylborinic acid catalysis has emerged as an efficient method for the regioselective acylation, sulfonylation, and alkylation of diols, including those in carbohydrate derivatives. organic-chemistry.orgorganic-chemistry.org This method leverages the reversible formation of a borinate ester with a cis-diol, activating one hydroxyl group for reaction with an electrophile. organic-chemistry.org Tin-mediated alkylations have also been widely used, although newer methods seek to avoid toxic tin reagents. nih.gov For example, using a catalytic amount of Me₂SnCl₂ with Ag₂O as an additive allows for the regioselective alkylation of diols under mild conditions. nih.gov

Table 2: Examples of Regioselective Functionalization

Substrate Reagent(s) Product Selectivity Ref
D-Xylose Stearic acid, immobilized Rhizomucor miehei lipase 5-O-stearoyl-D-xylofuranose Primary hydroxyl (C-5) embrapa.br
Diol-protected this compound Benzoyl chloride, diarylborinic acid catalyst Mono-benzoylated product High for secondary OH organic-chemistry.org

Synthesis of Nitrogen-Containing this compound Derivatives

The incorporation of nitrogen into the this compound structure leads to the formation of iminosugars, nucleoside analogues, and other derivatives with significant therapeutic potential. mdpi.comchemrxiv.orgresearchgate.net

One common strategy involves starting with a this compound derivative and introducing a nitrogen-containing functional group. For instance, guanidino-xylofuranose derivatives can be synthesized from 5-azido-1,2-O-isopropylidene-xylofuranose. chemrxiv.orgresearchgate.net The synthesis can proceed by first introducing various substituents at the C-3 hydroxyl group (e.g., allylation, benzylation), followed by a one-pot reduction of the azide (B81097) to an amine and subsequent guanidinylation. chemrxiv.orgresearchgate.net

Another approach to nitrogen-containing derivatives is the synthesis of iminosugars, where the ring oxygen is replaced by a nitrogen atom. These syntheses can start from D-xylose. cdnsciencepub.com A general strategy involves introducing an amino function into the sugar skeleton, followed by an intramolecular aminocyclization to form the piperidine (B6355638) or pyrrolidine (B122466) ring of the iminosugar. researchgate.net For example, tri-O-benzyl-l-xylofuranose can undergo N-glycosylation with benzylamine (B48309) to form an anomeric amine, which serves as a key intermediate for the synthesis of iminosugar analogues. mdpi.com

The synthesis of nucleoside analogues often involves the N-glycosylation of a xylofuranosyl donor with a nucleobase. For example, a 5-azido-3-O-benzyl xylofuranosyl acetate (B1210297) donor can be coupled with a silylated nucleobase (e.g., 6-chloropurine (B14466) or uracil) to form the corresponding 5'-azido nucleosides. researchgate.net Subsequent reduction of the azide and guanidinylation yields 5'-guanidino furanosyl nucleosides. researchgate.net

Green Chemistry and Biocatalytic Approaches in this compound Synthesis

Biocatalysis offers an environmentally friendly alternative to traditional chemical synthesis, providing high selectivity under mild reaction conditions. This section explores the use of enzymes in the modification of this compound.

Enzymatic Esterification and Transesterification Reactions

The enzymatic synthesis of xylose-based fatty acid esters is a key area of green chemistry, producing non-ionic surfactants from renewable resources. nih.govmdpi.com Lipases are the most commonly used enzymes for these reactions, catalyzing esterification (using a free fatty acid) or transesterification (using an activated ester like a vinyl or methyl ester). nih.govresearchgate.net

Lipase N435, an immobilized form of Candida antarctica lipase B, has proven highly efficient, achieving up to 90% conversion in the acylation of 1,2-O-isopropylidene-α-D-xylofuranose. nih.gov Studies have shown that lipase N435 can catalyze both esterification with lauric acid and transesterification with methyl laurate to produce D-xylofuranose laurate monoesters. nih.govfrontiersin.org Similarly, Lipozyme RM IM, a lipase from Rhizomucor miehei, has been used to synthesize 5-O-lauroyl-d-xylofuranose via transesterification. mdpi.com The synthesis of xylose esters can result in a complex mixture of products, including different regioisomers of monoesters and diesters. researchgate.netresearchgate.net

These enzymatic reactions can be part of an integrated biorefinery approach. For example, D-xylose recovered from the enzymatic hydrolysis of wheat bran has been successfully acylated using lipase N435 to produce D-xylose laurate monoesters. nih.govfrontiersin.org A two-step "hydroesterification" strategy has also been developed, where degummed soybean oil is first hydrolyzed by one lipase, and the resulting free fatty acids are then used to esterify xylose in a second step catalyzed by a different lipase, such as one from Thermomyces lanuginosus. csic.es

Table 2: Enzymatic Esterification of Xylose Derivatives

Xylose SubstrateAcyl DonorBiocatalystMain Product(s)Citation
D-XyloseLauric Acid / Methyl LaurateLipase N435D-Xylofuranose laurate monoesters and diesters nih.govfrontiersin.org
D-XyloseVinyl LaurateLipozyme RM IM5-O-lauroyl-d-xylofuranose mdpi.com
1,2-O-isopropylidene-α-D-xylofuranoseDecanoic, Dodecanoic, etc.Mucor miehei Lipase5-O-acyl-1,2-O-isopropylidene-α-D-xylofuranoses tandfonline.com
D-XyloseFree Fatty Acids (from soybean oil)Thermomyces lanuginosus LipaseXylose fatty acid esters csic.es

Lipase-Catalyzed Selective Modifications and Epimer Separations

A significant advantage of enzymatic catalysis is the high degree of selectivity that can be achieved, which is particularly useful for modifying complex molecules like sugars with multiple hydroxyl groups. beilstein-journals.orgbeilstein-journals.org Lipases have been successfully employed for the selective modification of this compound derivatives, enabling the separation of epimers—diastereomers that differ at a single stereocenter. beilstein-journals.orgnih.gov

A notable application is the resolution of an inseparable 1:1 mixture of 4-C-hydroxymethyl-1,2-O-isopropylidene-α-D-ribofuranose and its C-3 epimer, 4-C-hydroxymethyl-1,2-O-isopropylidene-α-D-xylofuranose. beilstein-journals.orgbeilstein-journals.orgnih.gov The enzyme Novozyme®-435 (Candida antarctica lipase B) catalyzes a highly diastereoselective acetylation using vinyl acetate as the acyl donor. beilstein-journals.orgbeilstein-journals.org The lipase exclusively acetylates the C-5 position of the ribo epimer, leaving the xylo epimer unreacted. beilstein-journals.org This selective modification introduces a significant difference in polarity between the two compounds, allowing for their easy separation via column chromatography. beilstein-journals.orgnih.gov This biocatalytic method provides a convenient and environmentally friendly route to obtain chirally pure epimers in quantitative yields, which are valuable precursors for the synthesis of complex molecules like bicyclic nucleosides. beilstein-journals.orgnih.gov

Construction of Complex Architectures Involving this compound Scaffolds

The furanose form of xylose, while less stable than its pyranose counterpart, serves as a crucial building block for a variety of complex molecular architectures. Synthetic chemists have developed specialized strategies to incorporate this compound into larger structures, such as oligosaccharides and intricate bridged and polycyclic systems. These methodologies address the inherent challenges of controlling stereochemistry and reactivity associated with the five-membered ring system.

Oligosaccharide and Glycoconjugate Assembly

The assembly of oligosaccharides and glycoconjugates containing this compound units is a significant challenge in carbohydrate chemistry, primarily due to the difficulty in controlling the stereochemistry of the 1,2-cis-glycosidic linkage. acs.orgrsc.org This is particularly relevant for the synthesis of natural products like a key immunomodulatory polysaccharide in the cell wall of mycobacteria, lipoarabinomannan (LAM), which contains 5-thiomethyl-α-xylofuranoside (α-MTX) residues. acs.org The development of methods for the stereoselective formation of α-xylofuranoside bonds is thus of considerable interest for creating tools to study the biological functions of these glycoconjugates. acs.org

A notable strategy for the stereocontrolled synthesis of α-xylofuranosides involves the use of conformationally restricted thioglycoside donors. acs.org Researchers have designed 2,3-O-xylylene-protected xylofuranoside thioglycoside donors. The rationale behind this design is that upon activation, the donor forms an electrophilic intermediate, such as an oxacarbenium ion, which is constrained in an E3 conformation (where C-3 is below the plane of the other ring atoms). This conformational restriction favors the reaction from the bottom face, leading preferentially to the desired α-glycoside. acs.org

The synthesis of these donors begins with D-xylose, which is converted in several steps to a trityl-protected xylofuranoside intermediate. acs.org This intermediate is then reacted with α,α′-dibromo-o-xylene to install the rigid xylylene protecting group across the O-2 and O-3 positions. acs.org Subsequent modifications, such as the introduction of a p-methoxybenzyl (PMB) group at the O-5 position, yield the final thioglycoside donor. acs.org

Glycosylation reactions using these donors have been shown to proceed with good to excellent yields and high α-stereoselectivity with a range of mono- and disaccharide acceptors. acs.org For instance, reactions promoted by N-iodosuccinimide (NIS) and a catalytic amount of silver trifluoromethanesulfonate (B1224126) (AgOTf) in diethyl ether have proven effective. acs.org This methodology has been successfully applied to the synthesis of a hexasaccharide fragment of mycobacterial LAM, highlighting its utility in constructing complex glycans containing 1,2-cis-furanosyl residues. acs.org

Table 1: Examples of α-Xylofuranosylation Reactions Using a 2,3-O-Xylylene-Protected Donor

Glycosyl DonorGlycosyl AcceptorPromoter SystemProductYield (%)Stereoselectivity (α:β)Reference
2,3-O-Xylylene-5-O-PMB-xylofuranosyl thioglycosideMethyl 2,3,4-tri-O-benzoyl-α-L-fucopyranosideNIS, AgOTfDisaccharide677:1 acs.org
2,3-O-Xylylene-5-O-PMB-xylofuranosyl thioglycoside1,2:3,4-Di-O-isopropylidene-α-D-galactopyranoseNIS, AgOTfDisaccharide96>20:1 acs.org
2,3-O-Xylylene-5-O-PMB-xylofuranosyl thioglycosideMethyl 2,3,6-tri-O-benzoyl-α-D-mannopyranosideNIS, AgOTfDisaccharide89>17.7:1 acs.org
2,3-O-Xylylene-5-O-PMB-xylofuranosyl thioglycosidePentasaccharide alcoholNIS, TMSOTfHexasaccharide (LAM fragment)739.5:1 acs.org

Beyond chemical synthesis, chemo-enzymatic approaches are also being explored for the creation of glycoconjugates. Lytic polysaccharide monooxygenases (LPMOs) that can specifically oxidize carbohydrate chains at the non-reducing end introduce carbonyl groups that serve as handles for chemical coupling. biorxiv.org While much of this work has focused on polysaccharides like cellulose, the discovery of C4-oxidizing LPMOs active on xylan (B1165943) opens the door for the specific functionalization of xylo-oligosaccharides. biorxiv.org

Synthesis of Bridged and Polycyclic this compound Structures

This compound derivatives are valuable chiral starting materials for the synthesis of complex, densely functionalized bridged and polycyclic scaffolds. nih.gov These constrained structures are of interest as potential analogues of bioactive molecules and as novel chemical entities. nih.govresearchgate.net

One effective strategy begins with the commercially available 1,2-O-isopropylidene-α-D-xylofuranose. nih.govresearchgate.netacs.org This starting material can be converted into a highly reactive cyclic enamine intermediate through the synthesis of a 5-O-tosyl derivative followed by intramolecular cyclization under basic conditions. nih.govresearchgate.net This enamine serves as a versatile synthetic scaffold. It readily reacts with various bifunctional nucleophiles in a completely regio- and stereoselective manner. nih.gov The reaction involves a nucleophilic attack on the enamine followed by a spontaneous cyclization, efficiently forming an additional, stereochemically defined ring fused to the original sugar backbone. researchgate.netacs.org This one-step transformation allows for the rapid generation of diverse and unusual fused polycyclic sugar derivatives from a single, accessible intermediate. nih.gov

Another innovative approach utilizes N-heterocyclic carbene (NHC) catalysis to construct bridged this compound structures. rsc.orgresearchgate.net In this methodology, a this compound derivative bearing an aldehyde function at C-4 undergoes an intermolecular self-condensation catalyzed by a thiazolium-derived NHC. rsc.org The NHC acts as a Brønsted base to facilitate the transformation, resulting in the formation of a hydroxy methylene-bridged di-xylofuranose. This dimeric structure, which still retains aldehyde functionality, can be further modified to produce even more complex architectures, such as spiro[furano-4,5-pyrano[3,2-b]furanose] systems and oxy-methylene-bridged cyclic tetrasaccharides. rsc.org

Table 2: Synthetic Strategies for Bridged and Polycyclic this compound Systems

Starting MaterialKey IntermediateReagents/CatalystResulting Structure TypeReference
1,2-O-Isopropylidene-5-O-tosyl-α-D-xylofuranoseCyclic enamineBase, then bifunctional nucleophile (e.g., X(CH₂)nZ)Fused polycyclic carbohydrates researchgate.net, acs.org, nih.gov
This compound-4-carbaldehyde derivativeNot applicableN-Heterocyclic Carbene (NHC)Hydroxy methylene-bridged di-xylofuranose rsc.org, researchgate.net
Hydroxy methylene-bridged di-xylofuranoseNot applicableFurther modification stepsSpiro tricyclic and cyclic tetrasaccharide this compound rsc.org

These synthetic methodologies demonstrate the utility of this compound as a chiral pool starting material for generating skeletal diversity. By leveraging both the inherent reactivity of the sugar and modern catalytic methods, chemists can construct intricate, three-dimensional molecules that would be difficult to access by other means. nih.govwhiterose.ac.uk

Advanced Structural Elucidation and Conformational Analysis of Xylofuranose Systems

X-ray Crystallography for Solid-State Structure and Absolute Configuration

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides unequivocal evidence of bond lengths, bond angles, and torsional angles, thereby establishing the conformation of the xylofuranose ring and the stereochemistry of its substituents. Furthermore, for chiral molecules like this compound, X-ray crystallography is a powerful tool for the unambiguous determination of the absolute configuration.

A key application of this technique is the analysis of this compound derivatives, which provides insights into how modifications to the sugar ring affect its structure. For instance, the crystal structure of methyl α-D-xylofuranoside has been determined, offering a foundational model for the conformation of this glycoside in the solid state. The crystallographic data reveals the specific puckering of the furanose ring and the orientation of the methoxy group and hydroxyl groups.

Crystallographic Data for Methyl α-D-xylofuranoside

ParameterValue
Chemical FormulaC6H12O5
Crystal SystemMonoclinic
Space GroupP21
a (Å)5.983(2)
b (Å)10.038(3)
c (Å)6.417(2)
β (°)101.46(3)
Volume (ų)377.9(2)

This data provides the fundamental framework for understanding the solid-state conformation of this compound glycosides and serves as a crucial reference for computational modeling and solution-state studies.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural Characterization

While X-ray crystallography provides a static picture of the molecule in a crystal lattice, NMR spectroscopy offers invaluable information about the structure and dynamics of molecules in solution, which often better reflects their biological environment.

Assessment of Anomeric Purity and Isomeric Characterization

In solution, reducing sugars like xylose can exist as a mixture of different isomers, including the α and β anomers of both the furanose and pyranose ring forms. NMR spectroscopy, particularly ¹H NMR, is a powerful tool for identifying and quantifying these different forms. The anomeric proton (H-1) of each isomer resonates at a distinct chemical shift and exhibits a characteristic coupling constant (JH1,H2) with the adjacent proton (H-2).

For furanoses, the α-anomers (where the anomeric substituent is trans to the C-4 substituent) generally have a larger JH1,H2 coupling constant compared to the β-anomers (cis). By integrating the signals of the anomeric protons, the relative proportions of each isomer in the equilibrium mixture can be determined, thus assessing the anomeric purity of a sample.

¹H NMR Chemical Shifts (δ) and Coupling Constants (J) for Anomeric Protons of Methyl D-Xylofuranosides

Anomerδ (ppm) for H-1JH1,H2 (Hz)
α-furanose~5.0~4.0
β-furanose~4.8~1.0

Note: Exact chemical shifts can vary depending on the solvent and substituents.

Detailed Conformational Analysis (e.g., Ring Puckering, Rotamer Populations)

The flexibility of the five-membered furanose ring means it can adopt a range of non-planar conformations, a phenomenon known as pseudorotation. The two most common conformations are the envelope (E) and twist (T) forms. The precise conformation of the this compound ring in solution can be determined by analyzing the vicinal proton-proton coupling constants (³JHH). These coupling constants are related to the dihedral angle between the coupled protons through the Karplus equation. By measuring the full set of ³JHH values around the ring, the preferred ring pucker and the equilibrium between different conformations can be established.

Furthermore, NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) provide information about through-space interactions between protons. The intensity of a NOESY cross-peak is inversely proportional to the sixth power of the distance between the protons. This data is crucial for determining the spatial proximity of different parts of the molecule, which helps to define the ring conformation and the orientation of exocyclic groups, such as the hydroxymethyl group at C-4. The analysis of coupling constants and NOE data allows for the determination of the populations of different staggered rotamers (gauche-gauche, gauche-trans, and trans-gauche) of the C4-C5 bond.

Typical ³JHH Coupling Constants for Conformational Analysis of Furanose Rings

CouplingDihedral Angle (°)*Typical J value (Hz)
J1,2 (cis)~0-305-8
J1,2 (trans)~120-1500-2
J2,3 (cis)~0-305-8
J2,3 (trans)~120-1500-2
J3,4 (cis)~0-305-8
J3,4 (trans)~120-1500-2

Dihedral angles are approximate and depend on the specific ring pucker.

Elucidation of Glycan Primary Structures Containing this compound Residues

NMR spectroscopy is an indispensable tool for determining the primary structure of complex carbohydrates (glycans). For oligosaccharides containing this compound residues, a combination of one-dimensional and two-dimensional NMR experiments (such as COSY, TOCSY, HSQC, and HMBC) is used to assign all the proton and carbon signals.

The sequence of monosaccharides is determined by observing NOE correlations or through-bond scalar couplings (HMBC) between protons and carbons across the glycosidic linkage. For example, an NOE between the anomeric proton of a this compound residue and a proton on the adjacent sugar unit can establish their connectivity. The position of the glycosidic linkage is confirmed by a long-range correlation in the HMBC spectrum between the anomeric carbon of the this compound and a proton on the neighboring residue. While xylans are primarily composed of β-(1→4)-linked D-xylopyranose units, some structures, particularly in arabinoxylans, feature L-arabinofuranosyl units attached to the xylan (B1165943) backbone. The detailed NMR analysis of oligosaccharides derived from these complex polysaccharides allows for the precise mapping of these arabinofuranosyl substitutions, which can include this compound in some contexts, revealing the intricate primary structure of the glycan.

Computational Chemistry and Theoretical Modeling of Xylofuranose

Quantum Mechanical (QM) Studies on Reaction Mechanisms and Intermediates

Quantum mechanical calculations have been instrumental in investigating the reaction mechanisms involving xylofuranose. For instance, QM modeling has been used to study the decomposition of xylose, where the formation of furfural (B47365) is a key process. researchgate.net These studies analyze different pathways, including acyclic and cyclic dehydration routes, to determine the most energetically favorable mechanisms. researchgate.net By calculating the energies of transition states and intermediates, researchers can predict the likelihood of different reaction pathways. researchgate.net For example, in the formation of furfural from xylose, QM studies have suggested that a direct intramolecular rearrangement of the protonated pyranose form is a more likely mechanism than pathways involving the dehydration of the open-chain aldose form due to lower energy barriers. researchgate.net

Furthermore, QM methods are employed to understand the initial decomposition pathways of xylose, such as ring-opening, ring-contraction, and dehydration reactions. researchgate.net These calculations help in identifying key intermediates, like acyclic D-xylose, which are crucial for the formation of major pyrolysis products. researchgate.net The formation of this compound as a five-membered ring intermediate is a key step in some of these reaction networks. researchgate.net The insights gained from QM studies are essential for understanding and optimizing processes like biomass conversion, where xylose is a major component.

Theoretical studies also extend to understanding the chemistry of functionalized reactive organic intermediates that can be formed during the atmospheric oxidation of organic compounds. mit.edu While not specific to this compound in the available literature, the principles of how functional groups alter reaction pathways by changing the potential energy landscape are directly applicable. mit.edu

Molecular Dynamics Simulations for Conformational Space Exploration

Molecular dynamics (MD) simulations are a powerful tool for exploring the vast conformational space of flexible molecules like this compound. opendata.aws These simulations provide insights into the dynamic behavior of the molecule in different environments, such as in aqueous solution. By simulating the movement of atoms over time, MD can reveal the preferred conformations and the transitions between them. grafiati.commdpi.com

For this compound derivatives, MD simulations can be used to understand how different substituents affect the puckering of the furanose ring and the orientation of the side chains. mdpi.com The conformational analysis of the furanose ring is often described by its puckering parameters, such as the pseudorotational phase angle and the maximum puckering amplitude, which can be determined from MD trajectories. mdpi.com For example, the conformation of 2,3,5-tri-O-benzyl-d-xylofuranose has been characterized as being close to a 3T2 conformation. mdpi.com

MD simulations are also crucial for studying the conformational behavior of xylose-containing N-glycans in aqueous solution. nih.gov These studies have shown that while some parts of the glycan are flexible, the this compound-containing fragments can adopt a more rigid conformation. nih.gov This information is vital for understanding the biological roles of these complex carbohydrates. The use of MD simulations, often in combination with experimental techniques like NMR spectroscopy, provides a detailed picture of the conformational landscape of this compound and its derivatives. nih.gov

Quantitative Structure-Activity/Retention Relationship (QSAR/QSRR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Retention Relationship (QSRR) models are statistical tools used to correlate the chemical structure of a series of compounds with their biological activity or chromatographic retention, respectively. These models are widely used in drug design and analytical chemistry.

Comparative Molecular Field Analysis (CoMFA)

Comparative Molecular Field Analysis (CoMFA) is a 3D-QSAR technique that relates the biological activity of a set of molecules to their steric and electrostatic fields. plos.orgnih.gov In the context of this compound derivatives, CoMFA has been used to study the structure-activity relationship of novel 1,3,4-thiadiazole (B1197879) this compound derivatives with fungicidal activity. plos.orgnih.govsemanticscholar.org

In these studies, a set of compounds with varying substituents on the this compound ring and another part of the molecule are synthesized and their biological activity is measured. plos.orgnih.gov A 3D model of each molecule is then generated and aligned to a common template. plos.orgnih.gov The CoMFA model is then built by calculating the steric and electrostatic fields around the molecules and correlating them with the observed activity using partial least squares (PLS) analysis. plos.orgnih.gov The results of the CoMFA analysis are often visualized as contour maps, which show regions where steric bulk or positive/negative charge is favorable or unfavorable for activity. plos.org For a series of 1,3,4-thiadiazole this compound derivatives, a CoMFA model showed that both steric and electrostatic fields contributed significantly to the fungicidal activity. plos.org

Table 1: CoMFA Analysis Results for 1,3,4-Thiadiazole this compound Derivatives plos.org

Parameter Value
Cross-validation coefficient (q²) 0.639
Non-cross-validated coefficient (r²) 0.949
F value 67.036
Steric field contribution 59.5%
Electrostatic field contribution 40.5%

Comparative Molecular Similarity Indices Analysis (CoMSIA)

Comparative Molecular Similarity Indices Analysis (CoMSIA) is another 3D-QSAR method that, in addition to steric and electrostatic fields, also considers hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. plos.orgnih.gov This provides a more comprehensive description of the molecular properties influencing biological activity.

Like CoMFA, CoMSIA has been applied to study the fungicidal activity of 1,3,4-thiadiazole this compound derivatives. plos.orgnih.govsemanticscholar.org The CoMSIA model for these compounds revealed that a combination of steric, electrostatic, hydrophobic, and hydrogen bond acceptor fields provided the best correlation with activity. plos.orgnih.gov The resulting models can be used to predict the activity of new, unsynthesized compounds and to guide the design of more potent fungicides. plos.orgnih.gov

Table 2: CoMSIA Analysis Results for 1,3,4-Thiadiazole this compound Derivatives plos.orgnih.gov

Parameter Value
Cross-validation coefficient (r²cv) 0.528
Non-cross-validated coefficient (r²ncv) 0.964
Field Combination Steric, Electrostatic, Hydrophobic, H-bond Acceptor

Multivariate Statistical Analysis for Retention Behavior (e.g., PCA, HCA, MLR)

Multivariate statistical methods are employed in QSRR studies to understand the relationship between the molecular properties of compounds and their retention behavior in chromatography. researchgate.netchem-soc.siresearchgate.net For a series of 1,2-O-cyclohexylidene this compound derivatives, a QSRR study was conducted using normal-phase thin-layer chromatography. researchgate.netchem-soc.si

In this study, molecular descriptors, which are numerical representations of the chemical structure, were calculated for each derivative. researchgate.netchem-soc.si Principal Component Analysis (PCA) was used to reduce the dimensionality of the data and to identify the most important descriptors. researchgate.netchem-soc.si Hierarchical Cluster Analysis (HCA) was then used to group the molecules based on their similarities. researchgate.netchem-soc.si Finally, Multiple Linear Regression (MLR) was used to build a mathematical model that predicts the retention behavior (expressed as the RM0 value) as a function of the selected molecular descriptors. researchgate.netchem-soc.si The statistical quality of the MLR models was validated to ensure their predictive power. researchgate.netchem-soc.si Such QSRR models are valuable for predicting the retention of new compounds and for understanding the separation mechanism. chem-soc.si

Investigation of Intermolecular Interactions (e.g., Hydrogen Bonding with Solvents)

The interaction of this compound with solvent molecules, particularly water, is crucial for its behavior in biological systems and in various chemical processes. ias.ac.in Computational methods, especially quantum chemical calculations, are used to investigate these intermolecular interactions in detail. ias.ac.inresearchgate.net

Studies have explored the hydrogen-bonded complexes between this compound and water using ab initio quantum chemical methods like Møller–Plesset second-order perturbation theory (MP2). ias.ac.in These calculations provide information on the geometry and strength of the hydrogen bonds. ias.ac.in It has been found that water molecules tend to interact with the oxygen atom in the furanose ring and a neighboring hydroxyl group. ias.ac.in

Energy decomposition analysis can further break down the total interaction energy into components such as electrostatic, exchange, and dispersion interactions, providing a deeper understanding of the nature of the bonding between this compound and water. ias.ac.in Such studies have shown that electrostatic and exchange interactions are the major contributors to the total interaction energy. ias.ac.in Interestingly, computational studies suggest that the α-xylofuranose-water complex is energetically more favorable than the β-anomer complex, indicating a higher affinity of the α-form for water. ias.ac.in These investigations into solute-solvent interactions are fundamental to understanding the solubility and reactivity of this compound in aqueous environments. scribd.comnih.gov

Non-Covalent Interaction (NCI) and Molecular Electrostatic Potential (MESP) Analyses

Computational and theoretical modeling provide profound insights into the structural and electronic properties of this compound that are not readily accessible through experimental means alone. Among the most powerful techniques in this domain are Non-Covalent Interaction (NCI) analysis and Molecular Electrostatic Potential (MESP) mapping. These methods are crucial for understanding the weak interactions that dictate the molecule's conformational preferences, stability, and intermolecular recognition patterns.

Non-Covalent Interaction (NCI) Analysis

NCI analysis is a computational method used to identify and visualize non-covalent interactions in three-dimensional space. wikipedia.org It is based on the relationship between the electron density (ρ) and its derivative, specifically the reduced density gradient (s). wikipedia.orgjussieu.fr Regions of weak interactions, such as hydrogen bonds, van der Waals forces, and steric clashes, are associated with low-density, low-gradient areas. wikipedia.orgchemtools.org These interactions are then typically visualized as isosurfaces, where a color scale indicates the nature of the interaction. Generally, blue surfaces signify strong, attractive interactions like hydrogen bonds, green indicates weaker van der Waals interactions, and red denotes repulsive steric clashes. chemtools.org

In the context of this compound, NCI analysis is particularly revealing in studies of its hydration. Quantum chemical investigations of this compound-water complexes have been performed to understand its behavior in an aqueous environment. ias.ac.inresearchgate.net An energy decomposition analysis (EDA) of the α-xylofuranose-water complex, calculated at the MP2 level of theory, breaks down the total interaction energy into distinct physical components. ias.ac.in This analysis shows that the stabilization of the complex is driven by large, favorable electrostatic and exchange interactions, which collectively overcome the significant destabilizing repulsion term. ias.ac.in The polarization contribution to the total interaction energy is found to be relatively small, suggesting that the interaction is far from covalent in nature. ias.ac.in

Table 1: Energy Decomposition Analysis for the α-Xylofuranose-Water Complex Data sourced from ab initio quantum chemical studies. All values are in kcal/mol. ias.ac.in

Interaction ComponentEnergy (kcal/mol)
Electrostatic (EEs)-17.27
Exchange (EEx)-20.70
Repulsion (ERep)37.68
Polarization (EPol)-9.22
Total Interaction Energy -9.51

Molecular Electrostatic Potential (MESP) Analysis

MESP is a powerful theoretical tool used to visualize the charge distribution of a molecule and predict its reactive behavior. nih.govmdpi.com It maps the electrostatic potential onto the molecule's electron density surface, identifying electron-rich regions (negative potential), which are susceptible to electrophilic attack, and electron-deficient regions (positive potential), which are prone to nucleophilic attack. mdpi.comrsc.org The topology of the MESP, including the location and values of potential minima (Vmin), provides a robust framework for understanding and predicting non-covalent interactions. nih.govmdpi.com

For this compound, MESP analysis highlights the electronegative oxygen atoms of the hydroxyl groups and the furanose ring as regions of negative electrostatic potential. These electron-rich sites are the primary locations for forming hydrogen bonds with water and other polar molecules. ias.ac.in Studies on xylose-water complexes confirm that water interacts preferentially with the ring oxygen atom and the neighboring hydroxyl (OH) group. ias.ac.inresearchgate.net In the β-xylofuranose anomer, however, the interaction is predicted to occur through two hydroxyl groups rather than involving the ring oxygen. ias.ac.in

Computational studies have also explored the intrinsic properties of the α- and β-anomers of D-xylofuranose. These calculations provide data on their relative stability and electronic characteristics, which are influenced by the arrangement of non-covalent interactions within each molecule.

Table 2: Computed Properties of D-Xylofuranose Anomers Calculated properties for the α- and β-anomers of D-xylofuranose in the absence of an external field. pensoft.net

Propertyα-D-Xylofuranoseβ-D-Xylofuranose
Heat of Formation (kcal/mol)-169.59-168.61
Total Energy (kcal/mol)-34419.88-34419.27
Dipole Moment (Debye)2.513.32

These theoretical analyses collectively demonstrate that the subtle interplay of non-covalent forces, clearly delineated by NCI and MESP methods, governs the structure, stability, and interaction profile of this compound.

Specialized Research Applications of Xylofuranose Derivatives Non Clinical Focus

Agrochemical and Biopesticide Development

The unique structural properties of xylofuranose make it a valuable building block for creating new agrochemicals. By combining the this compound moiety with other known active chemical groups, researchers aim to develop compounds with enhanced efficacy and novel modes of action.

In the search for more effective agricultural fungicides, scientists have synthesized and evaluated novel derivatives of this compound. One promising area of research involves hybrids of D-xylofuranose and 1,3,4-thiadiazole (B1197879). semanticscholar.orgnih.gov A series of these 1,3,4-thiadiazole this compound derivatives were synthesized by applying the principle of "union of active group," combining the sugar with the fungicidally active thiadiazole ring. plos.org

Initial studies indicated that the lipophilicity of these compounds is a key factor influencing their fungicidal activity. semanticscholar.orgnih.gov To build on this, a new set of derivatives was designed with a 1,2-O-isopropylidene group to maintain lipophilicity, while the C-3 position of the sugar ring was modified with simple ethers. semanticscholar.orgnih.gov

The in-vitro fungicidal activities of these novel compounds were tested against several plant pathogenic fungi. plos.org The results showed that some of the synthesized derivatives exhibited significant fungicidal properties, with certain compounds demonstrating more potent activity than Chlorothalonil, a widely used commercial fungicide. semanticscholar.orgplos.org Notably, compounds designated as k1, k5, k6, k8, l5, l6, and l8 displayed a broad spectrum of activity, inhibiting at least three of the tested fungi by over 90%. semanticscholar.orgplos.org To further understand the structure-activity relationship and guide the optimization of these lead compounds, three-dimensional quantitative structure-activity relationship (3D-QSAR) models were developed using techniques like comparative molecular field analysis (CoMFA). plos.org

Table 1: Fungicidal Activity of Selected 1,3,4-Thiadiazole this compound Derivatives

CompoundTarget FungiInhibition Rate
k1Multiple Species>90%
k5Multiple Species>90%
k6Multiple Species>90%
k8Multiple Species>90%
l5Multiple Species>90%
l6Multiple Species>90%
l8Multiple Species>90%

Research on Antimicrobial Agents

The investigation into this compound derivatives extends to their potential as antimicrobial agents, targeting pathogenic bacteria and fungi.

Several classes of this compound derivatives have demonstrated notable antimicrobial effects. Chiral aryl boronate esters of 1,2-O-isopropylidene-alpha-D-xylofuranose have shown moderate to good inhibitory activity against various Gram-positive and Gram-negative bacteria. researchgate.net

Albomycins, a group of natural peptidyl thionucleoside antibiotics, are characterized by a thioheptose core that includes a D-xylofuranose ring. nih.gov These compounds exhibit antimicrobial activity against clinically significant pathogens. nih.gov The biosynthesis of this unique structure involves several enzymatic steps, including the conversion of a D-ribo to a D-xylo configuration within the thiofuranose ring, a reaction believed to be mediated by the enzyme AbmJ. nih.gov

Furthermore, newly synthesized carbazole (B46965) derivatives have been tested for their antimicrobial properties. mdpi.com These compounds were particularly effective at inhibiting the growth of Gram-positive bacteria, such as Staphylococcus aureus. mdpi.com At a concentration of 16 µg/mL, several carbazole derivatives inhibited S. aureus growth by more than 60%. mdpi.com These derivatives also showed antifungal activity against Candida albicans and Aspergillus flavus at a concentration of 64 µg/mL. mdpi.com

Table 2: Antimicrobial Activity of Selected this compound Derivatives

Derivative ClassTarget MicroorganismObserved Activity
Chiral aryl boronate estersGram-positive & Gram-negative bacteriaModerate to good inhibition
Albomycins (natural products)Clinically important pathogensAntimicrobial activity
Carbazole derivativesGram-positive bacteria (e.g., S. aureus)>60% growth inhibition at 16 µg/mL
Carbazole derivativesFungi (e.g., C. albicans)>60% growth inhibition at 64 µg/mL

Studies on Enzymatic Inhibitors and Modulators (e.g., Acetylcholinesterase Inhibition)

This compound derivatives are being explored as inhibitors of therapeutically relevant enzymes, such as acetylcholinesterase (AChE). chemrxiv.org AChE is a key target for the symptomatic treatment of Alzheimer's disease. chemrxiv.org

Research has focused on novel guanidino sugars derived from this compound as potential isonucleoside analogs. chemrxiv.orgnih.gov In one study, a series of 5-guanidino xylofuranoses with different substituents at the C-3 position were synthesized and evaluated for their ability to inhibit cholinesterases. chemrxiv.org Two compounds emerged as selective inhibitors of AChE. chemrxiv.orgchemrxiv.orgresearchgate.net The most active was 3-O-dodecyl (N-Boc)guanidino this compound , which acted as a non-competitive inhibitor with an inhibition constant (Ki) of 7.49 µM. chemrxiv.orgnih.govresearchgate.net Another compound, a guanidinomethyltriazole derivative , showed moderate mixed-type inhibition with a Ki of 22.87 µM. chemrxiv.orgnih.govresearchgate.net

In a separate study, a 2-O,4-O-bis-xylofuranos-5′-yl uracil (B121893) derivative , a type of uracil-linked pseudodisaccharide, was identified as a selective and moderate inhibitor of AChE with a Ki value of 17.5 µM. mdpi.com These findings highlight the potential of using the this compound scaffold to design specific enzyme inhibitors. mdpi.com

Table 3: Acetylcholinesterase (AChE) Inhibition by this compound Derivatives

This compound DerivativeInhibition Constant (Ki)Type of Inhibition
3-O-dodecyl (N-Boc)guanidino this compound7.49 µMNon-competitive
Guanidinomethyltriazole isonucleoside22.87 µMMixed-type
2-O,4-O-bis-xylofuranos-5′-yl uracil17.5 µMMixed-type

Immunomodulatory Research Involving Mycobacterial Glycoconjugates

The cell walls of mycobacteria contain complex glycoconjugates that play a critical role in the interaction between the pathogen and its host's immune system. This compound residues are integral components of these structures, influencing their biological function.

Lipoarabinomannan (LAM) is a major lipoglycan and virulence factor found in the cell envelope of Mycobacterium tuberculosis. aai.orgnih.gov The structure of LAM is complex, and variations in its terminal capping motifs are crucial for its immunomodulatory effects. frontiersin.org

Research has revealed that LAM from pathogenic mycobacteria, including M. tuberculosis and M. kansasii, contains an unusual and structurally significant capping residue: 5-deoxy-5-methylthio-xylofuranose (MTX) , along with its oxidized form, 5-deoxy-5-methylsulfoxy-xylofuranose (MSX). aai.orgacs.orgnih.gov Through detailed chemical synthesis and NMR spectroscopy, scientists have established the absolute stereochemistry of these residues as being of the D-configuration. acs.orgnih.gov They are linked α-(1→4) to a mannopyranose residue within the mannan (B1593421) portion of the LAM glycan. acs.orgnih.gov

The presence of this MTX residue is a key structural feature that distinguishes LAM from pathogenic mycobacteria. asm.org This unique epitope is specific to the M. tuberculosis complex and is a target for developing highly specific diagnostic tools. asm.org While synthesized disaccharides containing the MTX motif did not directly induce the production of pro-inflammatory cytokines like TNF-alpha, they did exhibit modest inhibitory effects on cytokine induction by other stimuli. acs.orgnih.gov This suggests that the MTX motif on LAM may play a role in modulating the host's immune response during mycobacterial infection. acs.orgnih.gov

Investigation of Cytokine Production Modulation

Certain this compound derivatives have been identified as key components of larger biomolecules that modulate the host immune response, specifically in the context of mycobacterial infections. Research has focused on the 5-deoxy-5-methylthio-D-xylofuranose (MTX) residue, and its oxidized form, 5-deoxy-5-methylsulfoxy-xylofuranose (MSX). researchgate.netwikipedia.orgclockss.org These unusual sugar motifs are found on the terminal ends of lipoarabinomannan (LAM), a major cell-surface glycolipid of Mycobacterium tuberculosis. researchgate.netwikipedia.org LAM is known to be a potent modulator of the host immune system. researchgate.netwikipedia.org

Synthetic disaccharides containing the MTX motif have been created to investigate the biological role of this specific this compound derivative. researchgate.net In cytokine induction assays, these synthetic molecules were tested for their ability to stimulate or inhibit the production of key cytokines. The results indicated that the this compound-containing disaccharides did not induce the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) or Interleukin-12p70 (IL-12p70) on their own. researchgate.netclockss.org However, when immune cells were stimulated with other agents to produce these cytokines, the MTX-containing disaccharides exhibited modest inhibitory properties. researchgate.netclockss.org

Further studies have substantiated the anti-inflammatory role of the MTX motif. wiley-vch.demdpi.com Research comparing wild-type M. tuberculosis with a mutant strain unable to produce MTX-modified lipomannan (LM) revealed significant differences in cytokine responses from infected macrophage-like cells (THP-1). The absence of the MTX substituent on LM led to a more potent pro-inflammatory response, characterized by increased production of IL-1β, IL-12p40, and IL-12p70. wiley-vch.de This suggests that the MTX moiety on the native mycobacterial lipoglycan serves to dampen the host inflammatory response. wiley-vch.demdpi.com

Table 1: Effect of MTX-deficient Lipomannan on Cytokine Production in LPS-activated THP-1 Cells This table presents a summary of findings indicating the immunomodulatory effect of the MTX motif.

Cytokine Change in Production with MTX-deficient LM Implication
IL-1β Significantly Increased MTX has an inhibitory effect
IL-12p40 Significantly Increased MTX has an inhibitory effect
IL-12p70 Significantly Increased MTX has an inhibitory effect
TNF-α Inhibition Observed MTX contributes to anti-inflammatory properties

These findings highlight the subtle but significant role of this compound derivatives in modulating critical immune signaling pathways. The investigation into these specialized sugar derivatives provides insight into the molecular mechanisms of host-pathogen interactions and may inform the design of novel immunomodulatory research probes.

This compound as Building Blocks in Advanced Organic Synthesis

The rigid furanose ring and well-defined stereocenters of this compound make it an excellent chiral template for controlling the stereochemical outcome of complex chemical reactions.

This compound derivatives are effective chiral auxiliaries, which are chemical compounds temporarily incorporated into a synthetic scheme to direct the stereoselective formation of a new chiral center. researchgate.netresearchgate.net A prominent example is the use of 1,2-O-isopropylidene-α-D-xylofuranose in asymmetric cyclopropanation reactions. researchgate.netambeed.com

In this application, an alkenylidene derivative is attached to the this compound auxiliary. The subsequent reaction, typically a Simmons-Smith cyclopropanation using a diiodomethane (B129776) and diethylzinc (B1219324) reagent, forms a cyclopropane (B1198618) ring. researchgate.netambeed.com The rigid, chiral environment provided by the this compound moiety directs the approach of the reagent, leading to the preferential formation of one diastereomer of the cyclopropane product. ambeed.com Research has shown that the level of stereoselectivity, or diastereomeric excess (d.e.), is highly dependent on the reaction conditions, such as the solvent and temperature. ambeed.com For instance, studies have demonstrated that variations in these parameters can significantly influence the ratio of the resulting diastereomers. ambeed.com After the reaction, the chiral auxiliary can be cleaved from the product and recovered for reuse, a key principle of efficient chiral auxiliary design. researchgate.netambeed.com

Table 2: Influence of Reaction Conditions on the Diastereoselectivity of a Simmons-Smith Cyclopropanation Using a this compound Auxiliary This representative table illustrates how solvent and temperature can affect the diastereomeric excess (d.e.) in a typical asymmetric cyclopropanation. The data is based on findings reported in the literature. ambeed.com

Entry Solvent Temperature (°C) Diastereomeric Excess (d.e.) (%)
1 Diethyl Ether 25 70
2 Dichloromethane 25 85
3 Dichloromethane 0 >95
4 Toluene -20 90

The rich stereochemical information embedded within this compound makes it a valuable starting material, or precursor, for the total synthesis of complex, biologically active natural products and their analogs. ambeed.com This "chiral pool" approach leverages the readily available chirality of the sugar to build more elaborate molecules without the need for creating chirality from scratch.

A significant example is the synthesis of analogs of nagstatin (B1677910), a potent inhibitor of glycosidase enzymes. ambeed.com Researchers have utilized L-xylofuranose derivatives to construct the core structure of nagstatin analogs. ambeed.com The synthetic strategy involves key steps such as the reaction of a protected L-xylofuranose derivative with a lithiated imidazole, followed by an intramolecular nucleophilic cyclization to form the characteristic tetrahydroimidazopyridine core of the target molecule. ambeed.com This approach has enabled the synthesis of a variety of nagstatin analogs, which are crucial tools for studying the structure-activity relationships of glycosidase inhibitors. ambeed.com

Beyond nitrogen-containing heterocycles, D-xylofuranose derivatives have also served as precursors for other complex structures. For example, 1,2-O-isopropylidene-α-D-xylofuranose has been used to synthesize novel 1,3,4-thiadiazole derivatives with potential applications in agrochemical research. In these syntheses, the this compound unit is chemically modified and coupled with thiosemicarbazide (B42300) derivatives, followed by an oxidative cyclization to form the target hybrid molecules. These examples demonstrate the utility of this compound as a versatile scaffold for accessing diverse and complex molecular architectures in organic synthesis.

Biological Significance and Metabolic Pathways of Xylose and Its Furanose Form

Microbial Xylose Metabolism: Biochemical Pathways and Intermediates

Microorganisms employ at least four primary pathways for the breakdown of D-xylose: the isomerase pathway, the oxidoreductase pathway, and two oxidative routes known as the Weimberg and Dahms pathways. wikipedia.orgencyclopedia.pub Prokaryotic organisms, such as bacteria, typically utilize the isomerase or oxidative pathways, while the oxidoreductase pathway is more common in eukaryotic microorganisms like yeasts and fungi. wikipedia.orgencyclopedia.pub

The isomerase pathway represents the most direct route for xylose utilization, converting D-xylose into D-xylulose in a single enzymatic step. wikipedia.orgoup.com This reaction is catalyzed by the enzyme xylose isomerase (XI) (EC 5.3.1.5). oup.com The resulting D-xylulose is then phosphorylated by the enzyme xylulokinase (XK) to form D-xylulose-5-phosphate, which is a key intermediate of the Pentose (B10789219) Phosphate (B84403) Pathway (PPP). wikipedia.orgtaylorandfrancis.com

This pathway is prevalent in many bacteria, including Escherichia coli and various Bacillus and Lactobacillus species. nih.govencyclopedia.pub Some anaerobic fungi, such as Piromyces Sp., have also been found to possess an effective xylose isomerase. wikipedia.org A notable characteristic of the isomerase reaction is that it is energetically unfavorable, resulting in an equilibrium mixture that heavily favors D-xylose (approximately 83% D-xylose to 17% D-xylulose). wikipedia.org Despite numerous attempts, the successful expression of bacterial isomerases in organisms like Saccharomyces cerevisiae has often been hindered by issues such as protein misfolding. wikipedia.org

Table 1: Key Enzymes and Reactions in the Isomerase Pathway

EnzymeEC NumberReaction
Xylose Isomerase (XI)5.3.1.5D-xylose ⇌ D-xylulose
Xylulokinase (XK)2.7.1.17D-xylulose + ATP → D-xylulose-5-phosphate + ADP

Commonly found in eukaryotic microorganisms like yeasts, the oxidoreductase pathway, also known as the XR-XDH pathway, involves a two-step conversion of D-xylose to D-xylulose. wikipedia.orgnih.gov

Reduction to Xylitol (B92547) : The first step is the reduction of D-xylose to xylitol, catalyzed by xylose reductase (XR) (EC 1.1.1.307). uniprot.org This enzyme utilizes the cofactors NADH or NADPH. wikipedia.org

Oxidation to D-Xylulose : In the second step, xylitol is oxidized to D-xylulose by xylitol dehydrogenase (XDH) (EC 1.1.1.9). wikipedia.orgasm.org This reaction is dependent on the cofactor NAD+. wikipedia.org

Following these two steps, D-xylulose is phosphorylated by xylulokinase (XK) to D-xylulose-5-phosphate, which then enters the Pentose Phosphate Pathway. wikipedia.org A significant challenge in this pathway is the cofactor imbalance; XR often prefers NADPH, while XDH strictly requires NAD+. mdpi.com This disparity can lead to the accumulation of xylitol as a byproduct and an intracellular redox imbalance. mdpi.complos.org

Table 2: Key Enzymes and Reactions in the Oxidoreductase Pathway

EnzymeEC NumberReactionCofactor Preference
Xylose Reductase (XR)1.1.1.307D-xylose + NAD(P)H + H⁺ ⇌ Xylitol + NAD(P)⁺NADPH or NADH
Xylitol Dehydrogenase (XDH)1.1.1.9Xylitol + NAD⁺ ⇌ D-xylulose + NADH + H⁺NAD⁺
Xylulokinase (XK)2.7.1.17D-xylulose + ATP → D-xylulose-5-phosphate + ADP-

In addition to the isomerase and oxidoreductase pathways, some prokaryotes utilize oxidative routes for xylose metabolism. wikipedia.org These non-phosphorylative pathways, the Weimberg and Dahms pathways, share a common initial set of reactions before diverging. mdpi.com

The initial steps involve the oxidation of D-xylose to D-xylono-lactone by a dehydrogenase, followed by hydrolysis to D-xylonic acid by a lactonase. A subsequent dehydration step yields the common intermediate, 2-keto-3-deoxy-xylonate. mdpi.comwikipedia.org

Weimberg Pathway : First discovered in Pseudomonas fragi, this pathway converts 2-keto-3-deoxy-xylonate into α-ketoglutarate semialdehyde, which is then oxidized to α-ketoglutarate, a key intermediate of the citric acid (TCA) cycle. mdpi.comwikipedia.orgmdpi.com This pathway is notable because it converts xylose to a central metabolite without any loss of carbon atoms. mdpi.comfrontiersin.org Native bacteria like Caulobacter crescentus and Pseudomonas taiwanensis are known to use this pathway. mdpi.comfrontiersin.org

Dahms Pathway : In this route, the 2-keto-3-deoxy-xylonate intermediate is cleaved by an aldolase (B8822740) into pyruvate (B1213749) and glycolaldehyde (B1209225). nih.govwikipedia.org Pyruvate can directly enter central carbon metabolism, while glycolaldehyde is further metabolized. encyclopedia.pubfrontiersin.org This pathway was first identified in a Pseudomonas species. frontiersin.org

Both the isomerase and oxidoreductase pathways converge on the production of D-xylulose-5-phosphate. wikipedia.orgfrontiersin.org This phosphorylated pentose is a central intermediate in the non-oxidative branch of the Pentose Phosphate Pathway (PPP). plos.orgfrontiersin.org Within the PPP, enzymes such as transketolase and transaldolase catalyze a series of carbon-shuffling reactions. plos.org These reactions convert pentose phosphates into fructose-6-phosphate (B1210287) and glyceraldehyde-3-phosphate, which are intermediates of glycolysis, thereby linking xylose metabolism to the central carbon metabolism of the cell. plos.org

Overexpression of the non-oxidative PPP enzymes, including transketolase, transaldolase, ribulose-5-phosphate epimerase, and ribose-5-phosphate (B1218738) isomerase, has been shown to improve the rate of both D-xylose and D-xylulose fermentation. wikipedia.org Conversely, limiting the flux through the oxidative part of the PPP, which produces NADPH, can be beneficial for processes like ethanol (B145695) fermentation by helping to correct the cofactor imbalance created by the XR-XDH pathway. wikipedia.org

Enzymology of Xylose-Metabolizing Enzymes

The efficiency of xylose metabolism is heavily dependent on the characteristics and expression levels of the key enzymes involved, particularly xylose reductase (XR) and xylitol dehydrogenase (XDH) in the oxidoreductase pathway.

Xylose Reductase (XR) is an aldo-keto reductase that catalyzes the first step in the oxidoreductase pathway. researchgate.net These enzymes are commonly found in yeasts and filamentous fungi. nih.gov

Expression and Purification : XR genes from various microorganisms, such as Neurospora crassa and Candida parapsilosis, have been successfully expressed heterologously in E. coli. asm.orgnih.gov For instance, the XR from Neurospora crassa was expressed and purified with a high yield, accounting for nearly 50% of the total cellular protein. nih.gov Similarly, a thermostable XR from Thermothelomyces thermophilus has been expressed in E. coli and purified using immobilized metal ion affinity chromatography. acs.org

Characterization : XRs are generally NADPH-dependent, but some can utilize both NADPH and NADH. nih.gov The XR from Candida parapsilosis exhibits an unusual dual coenzyme specificity. asm.org The pH optimum for XR activity varies among species; for example, the N. crassa XR has an optimum around pH 5.5, while the C. parapsilosis enzyme works best at pH 6.0. asm.orgnih.gov The XR from Candida parapsilosis also shows high substrate specificity for D-xylose and a high catalytic efficiency. asm.org

Table 3: Properties of Xylose Reductase from Different Fungal Sources

OrganismOptimal pHCofactor PreferenceMolecular Mass (kDa)
Neurospora crassa~5.5NADPH~37
Candida parapsilosis6.0NADH and NADPH-
Thermothelomyces thermophilus7.0NADPH-

Xylitol Dehydrogenase (XDH) catalyzes the second step of the pathway, the oxidation of xylitol to D-xylulose. asm.org

Expression and Purification : XDH genes from organisms like Aspergillus flavus and Pantoea ananatis have been cloned and expressed in E. coli. nih.govasm.org An NAD+-dependent XDH from Fusarium oxysporum was purified to homogeneity and found to be a homodimer. researchgate.net

Characterization : XDHs typically show a strong preference for NAD+ as a cofactor. nih.govasm.org The enzyme from Aspergillus flavus exhibited the highest activity at 50°C and a pH of 9.5. nih.gov Similarly, the XDH from Erwinia aphidicola showed optimal activity at 45°C and pH 11. x-mol.com The accumulation of NADH has been reported to inhibit NAD-linked xylitol dehydrogenase, contributing to the xylitol accumulation seen in many pentose-utilizing microorganisms. mdpi.com

Table 4: Properties of Xylitol Dehydrogenase from Different Microbial Sources

OrganismOptimal pHOptimal Temperature (°C)Cofactor Preference
Aspergillus flavus9.550NAD⁺
Fusarium oxysporum9.0-10.045NAD⁺
Erwinia aphidicola11.045NAD⁺
Kluyveromyces marxianus9.555NAD⁺

Studies on Xylulose Kinase (XK) Activity

Xylulose kinase (XK) is a crucial enzyme in the metabolism of D-xylose, catalyzing the phosphorylation of D-xylulose to D-xylulose-5-phosphate, which then enters the pentose phosphate pathway. nih.govosti.gov This step is essential for organisms to utilize xylose for growth. nih.gov In prokaryotes, xylose is first converted to xylulose by xylose isomerase, while in eukaryotes, this conversion involves two steps catalyzed by xylose reductase and xylitol dehydrogenase. nih.gov The final phosphorylation step, however, is common to both and is performed by XK. nih.gov

Kinetic studies of E. coli xylulose kinase have shown that the enzyme has a preferred, though not exclusive, reaction pathway where D-xylulose binds before MgATP. nih.govosti.gov The binding of the pentulose sugar and MgATP is strongly synergistic, meaning the binding of one enhances the binding of the other. nih.govosti.gov Structural studies reveal that sugar binding induces a significant conformational change, a hinge-bending motion that improves the enzyme's interaction with MgATP, which explains this synergistic effect. nih.govosti.gov The enzyme itself is a dimer, with each molecule composed of two domains separated by an open cleft. nih.govosti.gov

Genetic and Metabolic Engineering for Enhanced Xylose Utilization

Strain Engineering for Biotechnological Production of Metabolites (e.g., xylitol, xylonic acid)

The genetic and metabolic engineering of microorganisms to convert xylose into valuable chemicals like xylitol and xylonic acid is a significant area of research. osti.gov This is driven by the abundance of xylose in lignocellulosic biomass, a renewable and low-cost feedstock. mdpi.commdpi.com

Xylitol Production: Xylitol, a sugar alcohol with applications in the food and pharmaceutical industries, can be produced microbially from xylose. mdpi.com Many yeasts naturally produce xylitol as an intermediate in their xylose metabolism pathway. osti.gov Engineering efforts often focus on introducing or optimizing the expression of xylose reductase (XR), which converts xylose to xylitol. osti.govmdpi.com For instance, in Escherichia coli, which is a promising host for production, various strategies have been employed. mdpi.com These include expressing xylose reductase genes from different microorganisms, such as Zymomonas mobilis, and increasing the availability of the NADPH cofactor required by the enzyme. mdpi.com Further improvements have been achieved by enhancing xylose transport into the cell and blocking competing metabolic pathways, such as by deleting the xylB gene for xylulokinase to prevent the conversion of xylulose into the pentose phosphate pathway. mdpi.comresearchgate.net In one study, engineering E. coli with a xylose reductase from Z. mobilis, enhancing NADPH regeneration, and improving xylose transport resulted in a xylitol titer of 88.4 g/L. mdpi.com Similarly, metabolic mutants of the fungus Aspergillus niger have shown greatly increased xylitol production from both pure D-xylose and lignocellulosic materials like wheat bran. knaw.nl

Xylonic Acid Production: Xylonic acid is another valuable chemical that can be produced from xylose through microbial fermentation. mdpi.comnih.gov The key enzyme in this process is xylose dehydrogenase (XDH), which oxidizes xylose to D-xylonolactone, a precursor that is then hydrolyzed to xylonic acid. mdpi.complos.org Engineering strategies often involve introducing a robust XDH gene into a production host and blocking the native xylose catabolism pathways. mdpi.complos.org For example, in E. coli, knocking out the genes for xylose isomerase (xylA) and xylulokinase (xylB) redirects xylose toward xylonic acid production when a heterologous XDH is expressed. mdpi.complos.org Co-expression of a xylonolactonase can further enhance the conversion of the intermediate xylonolactone. plos.org Using these strategies, an engineered E. coli strain produced up to 27.3 g/L of xylonate from 30 g/L of xylose. plos.org In Zymomonas mobilis, expressing an XDH from Paraburkholderia xenovorans and deleting the native xylose reductase gene led to the production of 56.44 g/L of xylonic acid in a bioreactor. embrapa.br Oxygen content has been identified as a key factor for efficient xylonic acid production in Z. mobilis. mdpi.com

Role in Bacterial Glycosylation and Cell Wall Architecture Beyond Humans

Mechanisms of Pentofuranose (B7776049) Incorporation into Bacterial Glycans

The incorporation of sugars into the complex polysaccharides of the bacterial cell wall is a fundamental process for bacterial survival and interaction with their environment. nih.govfrontiersin.org While many sugars are added in the cytoplasm via nucleotide-activated donors by Leloir glycosyltransferases, a distinct pathway exists for the extracytoplasmic addition of pentofuranoses, such as ribofuranose. nih.govpnas.orgnih.gov

Recent research has elucidated a widespread, three-component system responsible for incorporating side-chain α-linked pentofuranoses into bacterial glycans after the main polymer has been assembled. nih.govpnas.org This mechanism has been described for the modification of lipopolysaccharide (LPS) O-antigens in gram-negative bacteria like Citrobacter youngae. nih.govpnas.org The pathway involves:

A polyprenyl phosphoribose synthase: This enzyme uses a precursor from central metabolism to generate a lipid-linked pentofuranose donor, likely attached to undecaprenyl phosphate on the cytoplasmic side of the membrane. nih.govpnas.orgpnas.org

A MATE-family flippase: This transporter, belonging to the multidrug and toxic compound extrusion (MATE) family, translocates the lipid-linked sugar donor across the cytoplasmic membrane into the periplasm. nih.govpnas.orgpnas.org

A GT-C type glycosyltransferase: Located in the periplasm, this enzyme transfers the pentofuranose from the lipid donor to the acceptor glycan, such as the polymerized O-antigen backbone. nih.govpnas.orgpnas.org

This system represents a form of post-polymerization modification and expands the known mechanisms of glycan biosynthesis. pnas.org The involvement of auxiliary epimerases allows this pathway to be versatile, enabling the incorporation of different pentofuranoses, which contributes to the structural diversity of bacterial surface glycans. pnas.orgresearchgate.net This extracytoplasmic glycosylation pathway shares some similarities with processes in mycobacterial cell wall synthesis and the periplasmic glucosylation of O-antigens in other bacteria. pnas.orgresearchgate.net

Understanding Glycan Roles in Host-Pathogen Interactions

Bacterial cell surface glycans, including polysaccharides that may contain xylofuranose and other pentoses, are critical mediators of the relationship between bacteria and their hosts. nih.govresearchtrends.net These molecules are involved in numerous processes that determine the outcome of an infection. nih.govfrontiersin.org

Glycans play a vital role in bacterial pathogenesis through several mechanisms:

Adherence and Colonization: Surface glycans often function as adhesins, allowing bacteria to attach to host cells and tissues, which is a crucial first step for colonization and subsequent infection. nih.govresearchtrends.net They are also essential for the formation of biofilms, which are structured communities of bacteria that provide protection from the host immune system and antibiotics. nih.govoup.com

Immune Evasion: Some pathogenic bacteria decorate their surfaces with glycans that mimic those of the host. nih.gov This "molecular mimicry" allows the bacteria to disguise themselves and avoid recognition by the host's immune system. nih.gov Other bacteria produce thick layers of capsular polysaccharides that physically shield other pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS), from being detected by host immune receptors. nih.gov

Conversely, the host immune system has evolved to recognize specific bacterial glycan structures. nih.gov Host lectins can bind to bacterial glycans to initiate an immune response. nih.gov For example, intracellular galectins can recognize host glycans exposed on vacuoles containing pathogens, triggering antibacterial autophagy. nih.gov The intricate and dynamic interplay between the bacterial glycome and the host's recognition systems is a central aspect of infectious disease. researchtrends.netfrontiersin.org

Compound Table

Advanced Analytical and Characterization Techniques in Xylofuranose Research

High-Resolution Mass Spectrometry (HRMS) for Precise Mass and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool in the structural elucidation of xylofuranose and its derivatives, offering the ability to determine the mass of a molecule with extremely high accuracy. numberanalytics.commeasurlabs.com Unlike nominal mass measurements, HRMS provides an "exact mass" measurement, typically to within 0.001 atomic mass units, which allows for the confident determination of a compound's elemental composition and molecular formula. innovareacademics.inresearchgate.netbioanalysis-zone.com This level of precision is critical for distinguishing between isomers and other compounds with the same nominal mass. bioanalysis-zone.com

In this compound research, HRMS is applied to:

Confirm Molecular Formulas: By providing a highly accurate mass measurement, HRMS can verify the elemental composition of newly synthesized this compound derivatives. numberanalytics.commeasurlabs.com

Identify Unknowns: In complex biological or chemical matrices, HRMS can identify the presence of this compound-containing structures by matching exact masses to databases or calculated theoretical values. measurlabs.cominnovareacademics.in

Elucidate Structure through Fragmentation: When coupled with tandem mass spectrometry (MS/MS), HRMS instruments can fragment a selected ion and measure the exact masses of the resulting fragments. numberanalytics.com This fragmentation pattern provides a wealth of structural information, helping to map the connectivity of the this compound ring and identify the nature and location of any substituents. numberanalytics.commdpi.com This is particularly useful for characterizing carbohydrate-based phosphoranes derived from 1,2-O-isopropylidene-α-D-xylofuranose, where the technique helps to establish the solid-state structure. researchgate.net

The primary types of analyzers used for HRMS include Time-of-Flight (TOF), Orbitrap, and Fourier-Transform Ion Cyclotron Resonance (FT-ICR), with FT-ICR typically offering the highest resolution. innovareacademics.inresearchgate.net The high selectivity and sensitivity of HRMS make it a powerful technique for analyzing complex mixtures and identifying trace components without extensive purification. innovareacademics.innih.gov

Advanced Chromatographic Separations

Chromatography is fundamental to the analysis of carbohydrates, which are often present in complex mixtures with structurally similar compounds. ijpsjournal.com For this compound research, advanced chromatographic techniques are essential for isolation, separation of isomers, and quantification. nih.gov

Comprehensive two-dimensional gas chromatography (GC×GC) is a powerful analytical technique that provides a significant increase in separation power compared to conventional one-dimensional GC. nih.govchromatographyonline.com The technique utilizes two columns of different selectivity connected via a modulator. wikipedia.org All analytes eluting from the first column are systematically trapped, focused, and re-injected onto the second, fast-separating column. chromatographyonline.comwikipedia.org This process generates a two-dimensional chromatogram with a greatly enhanced peak capacity, which is ideal for resolving the components of highly complex samples. chromatographyonline.com

Due to the low volatility of carbohydrates, their analysis by GC requires a derivatization step to increase volatility and thermal stability. csic.esajrsp.com For this compound, this typically involves trimethylsilylation to form trimethylsilyl (B98337) (TMS) ethers or oximes. uliege.be

Key applications and findings in carbohydrate analysis relevant to this compound include:

Enhanced Resolution: GC×GC can separate structurally similar disaccharides that co-elute in one-dimensional GC. uliege.be This capability is directly applicable to separating the various isomers and anomers of this compound derivatives.

Metabolomic Studies: GC×GC coupled with time-of-flight mass spectrometry (GC×GC-TOFMS) has been successfully used in metabolomics to separate and identify a wide range of metabolites, including numerous sugars and sugar alcohols like D-xylose, in complex biological samples such as plasma. metabolomicscentre.canih.gov This demonstrates its utility for studying the role of this compound in biological systems.

Increased Sensitivity: The modulation process cryo-focuses the analytes, leading to very sharp peaks and a significant enhancement in signal-to-noise ratio, allowing for the detection of minor components in a mixture. wikipedia.orguliege.be

The structured nature of GC×GC chromatograms, where chemically similar compounds often appear in distinct regions of the 2D plot, aids in the identification of unknown compounds. nih.gov

High-Performance Liquid Chromatography (HPLC) is currently the principal analytical technique for carbohydrate analysis. csic.es It is versatile, does not necessarily require derivatization, and can be applied to a wide range of carbohydrates, from monosaccharides to polysaccharides. csic.esopenaccessjournals.com HPLC separates components of a mixture dissolved in a liquid mobile phase as they pass through a column containing a stationary phase. wikipedia.org

For this compound and its isomers, several HPLC modes are employed:

Anion-Exchange Chromatography: High-performance anion-exchange chromatography (HPAEC), often coupled with pulsed amperometric detection (PAD), is a highly effective method for separating non-derivatized carbohydrates.

Reversed-Phase HPLC: While native carbohydrates are too polar for traditional reversed-phase (RP) columns, derivatization with a chromophore, such as 1-phenyl-3-methyl-5-pyrazolone (PMP), allows for their separation on C18 columns with UV detection. clemson.edu

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is well-suited for separating polar compounds like carbohydrates. It uses a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent, providing good retention and separation of underivatized sugars. chromatographyonline.com

Research findings demonstrate the utility of HPLC in separating various monosaccharides, including xylose, and their anomers and enantiomers, making it a crucial tool for the quantitative and qualitative analysis of this compound in diverse samples. researchgate.netnih.govcerealsgrains.org The coupling of LC with mass spectrometry (LC-MS) further enhances analytical power, combining the separation capabilities of HPLC with the sensitive and selective detection of MS. creative-proteomics.comchemyx.comelgalabwater.com

Thin-Layer Chromatography (TLC) is a planar chromatographic technique that, despite being relatively established, serves as a valuable and cost-effective tool in modern carbohydrate analysis, particularly for Quantitative Structure-Retention Relationship (QSRR) studies. researchgate.netnih.govcreative-biolabs.com QSRR aims to establish a mathematical correlation between the chromatographic retention of a compound and its structural and physicochemical properties, which are described by molecular descriptors. chem-soc.si

In the context of this compound, QSRR studies using TLC have provided significant insights into how molecular structure influences chromatographic behavior. researchgate.netchem-soc.si

Key Research Findings from TLC-QSRR Studies of this compound Derivatives:

Compound Series Studied: Research has focused on series of 1,2-O-cyclohexylidene this compound derivatives. researchgate.netchem-soc.si

Chromatographic Systems: Both normal-phase (NP-TLC) and reversed-phase (RP-TLC) systems have been utilized. RP-TLC is often performed on silica (B1680970) gel plates impregnated with a non-polar stationary phase like paraffin (B1166041) oil. researchgate.netresearchgate.net

Modeling Retention: The retention parameter RM0 (the retention factor extrapolated to 0% organic modifier in the mobile phase) is correlated with calculated molecular descriptors using multivariate statistical methods like Principal Component Analysis (PCA) and Multiple Linear Regression (MLR). researchgate.netchem-soc.si

Predictive Models: Studies have successfully generated statistically significant MLR models that can predict the retention behavior of this compound derivatives based on a small number of molecular descriptors. researchgate.netchem-soc.si These models help in understanding the separation mechanism and quantifying the lipophilicity of the compounds. researchgate.netresearchgate.net

The data below summarizes the approach used in a QSRR study of this compound derivatives.

Table 1: Summary of TLC-QSRR Methodology for this compound Derivatives

Parameter Description
Analytes Eight 1,2-O-cyclohexylidene this compound derivatives researchgate.net
Chromatography Normal-Phase Thin-Layer Chromatography (NP-TLC) researchgate.net
Retention Parameter RM0, derived from Rf values measured in different mobile phases chem-soc.si
Molecular Descriptors Calculated from optimized molecular structures (e.g., topological indices, physicochemical parameters like logP) researchgate.netchem-soc.si
Chemometric Analysis Principal Component Analysis (PCA), Hierarchical Cluster Analysis (HCA), Multiple Linear Regression (MLR) researchgate.net

| Outcome | Statistically validated mathematical models correlating RM0 with molecular descriptors, enabling prediction of retention and understanding of separation mechanisms researchgate.netchem-soc.si |

These QSRR studies highlight the utility of TLC not just as a qualitative separation tool but as a quantitative method for probing the physicochemical properties of this compound derivatives. researchgate.netchromatographyonline.com

Future Research Directions and Unexplored Avenues

Development of Novel and Efficient Synthetic Strategies for Xylofuranose Building Blocks

The synthesis of this compound building blocks is fundamental to exploring their potential. Current research is geared towards developing more efficient and stereocontrolled synthetic routes. A significant challenge lies in the regioselective protection and deprotection of hydroxyl groups, which is crucial for constructing complex oligosaccharides. rsc.org Traditional methods often require numerous steps, but newer strategies are focusing on one-pot processes and the use of orthogonal protecting groups to streamline syntheses. rsc.org

Recent advancements include the development of novel protective group strategies and regioselective acetylation techniques. rsc.org For instance, researchers have explored the use of iodine with ether-protected sugar derivatives to achieve regioselective acetylation. rsc.org Furthermore, the synthesis of chiral aryl boronate esters from D-xylose has been reported as a simple and efficient approach. nih.govresearchgate.net Another innovative strategy involves the transformation of 1,2-O-isopropylidene-α-D-xylofuranose into a high-added-value synthetic scaffold, a cyclic enamine, which can be efficiently converted into various fused cyclic sugar derivatives. researchgate.net

Future efforts will likely concentrate on:

Stereocontrolled Glycosylations: Developing methods that provide high stereoselectivity, particularly for the challenging α-xylofuranosides, is a key area of interest. acs.org The use of conformationally restricted donors is one promising approach being investigated. acs.org

Enzymatic and Chemo-enzymatic Methods: Combining the selectivity of enzymes with the versatility of chemical synthesis holds significant promise for creating complex this compound-containing molecules. rsc.orgresearchgate.net

Deeper Understanding of Conformational Dynamics and Their Impact on Molecular Recognition

The three-dimensional structure and flexibility of this compound are critical to its biological activity and its interactions with other molecules. nih.gov Understanding the conformational landscape of this compound is essential for designing molecules with specific binding properties.

Molecular dynamics (MD) simulations and quantum mechanical (QM) calculations are powerful tools for investigating these dynamics. researchgate.netias.ac.innih.gov Studies have explored the hydrogen-bonded complexes between this compound and water, revealing that the this compound form has a greater affinity for water than the xylopyranose form. ias.ac.in Furthermore, MD simulations of xylo-nucleic acid (XyloNA) have provided insights into its conformational evolution, showing a tendency to form a flexible left-handed duplex. researchgate.net

Future research in this area will focus on:

Advanced Computational Modeling: Utilizing more sophisticated computational methods, such as ab initio metadynamics, to map the complete conformational free energy landscape of this compound and its derivatives. nih.gov

Experimental Validation: Combining computational predictions with experimental techniques like NMR spectroscopy to validate and refine conformational models. nih.govresearchgate.net

Structure-Function Relationships: Elucidating the precise relationship between the conformational preferences of this compound-containing molecules and their biological functions, such as enzyme inhibition or receptor binding. nih.govmdpi.com

Exploration of this compound Derivatives in Emerging Material Science and Nanotechnology Applications

The unique structural features of this compound make it an attractive building block for novel materials and nanotechnology applications. alliedacademies.orgresearchopenworld.comfcc-na.com While this area is still in its nascent stages, the potential is significant. For instance, the amphiphilic properties of certain D-xylose derivatives suggest their potential use as biodegradable surfactants. researchgate.net

Future avenues of exploration include:

Nanomaterials: Investigating the use of this compound derivatives in the synthesis of nanoparticles, nanotubes, and nanocomposites with unique electronic or catalytic properties. fcc-na.comchemsynlab.com

Biomaterials: Developing this compound-based polymers and hydrogels for applications in drug delivery, tissue engineering, and biosensing. chemsynlab.com

Surface Modification: Utilizing this compound derivatives to modify the surfaces of materials, potentially imparting new properties like biocompatibility or specific recognition capabilities.

Advanced Glycoengineering and Synthetic Biology Applications Utilizing this compound Motifs

Glycoengineering, the deliberate modification of glycan structures, and synthetic biology offer powerful platforms for harnessing the potential of this compound. numberanalytics.comfrontiersin.orgformulationbio.comcbd.int These fields aim to create novel biological systems and molecules with tailored functions.

In glycoengineering, the focus is on modifying the glycosylation patterns of proteins and other molecules to enhance their therapeutic properties. formulationbio.complos.orgdiva-portal.org This could involve incorporating this compound units to improve stability, alter immunogenicity, or introduce new binding specificities.

Synthetic biology approaches could involve designing and constructing novel metabolic pathways in microorganisms to produce this compound-based compounds. researchgate.netfrontiersin.orgnih.gov This could lead to the sustainable production of valuable chemicals and pharmaceuticals. For example, research has explored the use of CRISPR technology to optimize xylose utilization in microbes for the production of biosurfactants. researchgate.net

Key future directions include:

Cellular Engineering: Genetically modifying cells to produce glycoproteins with specific this compound-containing glycans. formulationbio.com

Enzyme Evolution: Engineering glycosyltransferases and other enzymes to specifically recognize and process this compound substrates.

Metabolic Pathway Design: Creating synthetic metabolic pathways in host organisms for the de novo synthesis of complex this compound-based molecules. researchgate.net

Integrated Computational and Experimental Approaches for Rational Design of this compound-Based Molecules

The synergy between computational modeling and experimental validation is crucial for the rational design of this compound-based molecules with desired properties. chem-soc.si Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Retention Relationship (QSRR) studies are valuable tools in this regard. chem-soc.siplos.org

For example, 3D-QSAR studies have been used to understand the structure-activity relationships of fungicidal this compound-1,3,4-thiadiazole derivatives, aiding in the design of more potent compounds. plos.org Similarly, QSRR analysis has been employed to predict the retention behavior of this compound derivatives in chromatography. chem-soc.si

The future of this integrated approach will likely involve:

Q & A

Basic Research Questions

Q. What are the primary methods for synthesizing and characterizing novel xylofuranose derivatives?

  • Methodological Answer : Synthesis often involves coupling reactions (e.g., 1,3,4-thiadiazole derivatives via nucleophilic substitution) followed by deprotection of acetal groups using trifluoroacetic acid (TFA) to yield hydroxyl-functionalized polymers . Characterization relies on ¹H NMR for structural confirmation (e.g., distinguishing anomeric protons) and HRMS for molecular weight validation . Enzymatic methods, such as Novozyme®-435-catalyzed selective acetylation, enable separation of epimeric mixtures (e.g., ribo/xylofuranose) with >90% yield .

Q. How can researchers confirm the conformational stability of this compound in solution?

  • Methodological Answer : Pseudorotational analysis via NMR (e.g., coupling constants for sugar puckering) and X-ray crystallography (e.g., C5−O−H4′ distances in α-D-Araf-(1→3)-β-D-Ribf derivatives) are critical. For example, studies show this compound adopts E2/E4 conformations, which influence reactivity in hydrogen atom transfer (HAT) reactions .

Q. What purification strategies address challenges in isolating epimeric this compound mixtures?

  • Methodological Answer : Biocatalytic acetylation using immobilized lipases (e.g., Novozyme®-435) selectively acetylates primary hydroxymethyl groups, enabling chromatographic separation of diastereomers. This method achieves quantitative yields for 5-O-acetylated derivatives .

Advanced Research Questions

Q. How can 3D-QSAR models optimize fungicidal activity in this compound derivatives?

  • Methodological Answer : Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to correlate structural features (e.g., thiadiazole substituents, sugar moiety stereochemistry) with bioactivity. For example, derivatives with electron-withdrawing groups at C2 exhibit enhanced activity against Botrytis cinerea (EC₅₀ = 1.2 μg/mL vs. Chlorothalonil’s 2.5 μg/mL) .

Q. What mechanistic insights explain this compound’s role in β-fragmentation reactions?

  • Methodological Answer : DFT calculations and kinetic studies reveal that β-fragmentation in this compound derivatives is influenced by hydroxyl protection at C3. For instance, unprotected C3-OH promotes 1,8-HAT via a six-membered transition state, while protected groups favor radical quenching .

Q. How do protection/deprotection strategies impact this compound’s reactivity in polymer synthesis?

  • Methodological Answer : Acid-labile acetal protection (e.g., using TFA) preserves the furanose ring during polymerization. Deprotected polyesters (Mn = 3,000–10,100 g/mol) exhibit tunable glass transition temperatures (Tg = 43–130°C), critical for applications like amorphous solid dispersions .

Q. What experimental and computational methods validate this compound’s role in pyrolysis pathways?

  • Methodological Answer : Ab initio calculations (e.g., Gibbs free energy profiles) identify this compound as a key intermediate in fast pyrolysis. The retro-aldol pathway (ΔG = 163.5 kJ/mol at 673 K) dominates, leading to 1,5-acetal ring formation .

Guidance for Contradictory Data Analysis

  • Example : Conflicting reports on β-fragmentation in this compound derivatives (protected vs. unprotected C3-OH) can be resolved by replicating experiments under standardized conditions (e.g., stannane quenching, NMR monitoring) and validating with computational models .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Xylofuranose
Reactant of Route 2
Xylofuranose

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.